molecular formula C₁₃H₂₀ClNO₅ B1141816 Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride CAS No. 172838-30-1

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride

Cat. No. B1141816
CAS RN: 172838-30-1
M. Wt: 305.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-deoxy-α-d-mannopyranosyl α-d-mannopyranoside, involves complex chemical reactions starting from commercial sources like α,α-trehalose. Techniques include regioselective Sn2 displacement in unsymmetrical, disecondary ditriflates of disaccharides, phase-transfer conditions, and palladium-catalyzed transfer hydrogenation processes (H. H. Baer & B. Radatus, 1985).

Molecular Structure Analysis

Crystal structure analysis of related aminoethyl mannopyranoside compounds reveals the intricacies of molecular interactions, including N–H⋯O, C–H⋯O, and C–H⋯π interactions, which are crucial for stabilizing the crystal lattice and influencing the compound's chemical properties (O. Srinivas et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride and its derivatives are characterized by high stereoselectivity and regioselectivity, influenced by protecting groups and the stereochemical course of glycosylation and deprotection steps. These reactions are pivotal in the synthesis of complex oligosaccharides and glycoconjugates (D. Crich & Hua-Dong Xu, 2007).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Compounds related to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride, such as chromones and their derivatives, have been recognized for their antioxidant properties, which are vital in preventing cell impairment leading to various diseases. These properties are attributed to the structural elements within chromones, such as the double bond and carbonyl group, which play crucial roles in neutralizing active oxygen and free radicals (Yadav et al., 2014). Similarly, benzofused thiazole derivatives have shown potential in antioxidant and anti-inflammatory activities, suggesting the importance of benzyl derivatives in developing therapeutic agents (Raut et al., 2020).

Glycosylation and Mannosidase Activity

Research on microbial mannosidases, enzymes that cleave mannopyranosyl linkages in hemicelluloses, indicates the potential application of mannopyranoside derivatives in bioethanol production and as pharmaceutical agents (Chauhan & Gupta, 2017). This suggests that Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride could serve as a substrate or inhibitor in studies related to mannosidase activity, contributing to the understanding and application of these enzymes in various biotechnological fields.

Supramolecular Chemistry and Molecular Recognition

The study of benzene-1,3,5-tricarboxamide, a compound related to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride, highlights the significance of benzene derivatives in supramolecular chemistry, particularly in self-assembly processes and molecular recognition. These applications range from nanotechnology to biomedical fields, underlining the versatility of benzyl derivatives in scientific research (Cantekin et al., 2012).

properties

IUPAC Name

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGLYAFSWPUKK-LKEZZVCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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